molecular formula C19H22N2O2 B190981 Cupreine CAS No. 524-63-0

Cupreine

Cat. No. B190981
CAS RN: 524-63-0
M. Wt: 310.4 g/mol
InChI Key: VJFMSYZSFUWQPZ-BPBOJLQBSA-N
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Description

Cupreine is a crystalline alkaloid with the molecular formula C19H22N2O2. It is closely related to quinine and is found especially in cinchona bark .


Synthesis Analysis

Cupreine and its pseudoenantiomer Cupreidine are highly enantioselective bifunctional Cinchona organocatalysts. They can be used for a wide range of enantioselective reactions such as Michael additions, Mannich, Henry, Friedel-Crafts reactions, etc. These catalysts are easy to make from the corresponding cinchona alkaloids .


Molecular Structure Analysis

The molecular formula of Cupreine is C19H22N2O2. It has a total of 48 bonds, including 26 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 aromatic hydroxyl, 1 secondary alcohol, and 1 Pyridine .


Chemical Reactions Analysis

Cupreine and its derivatives have been demonstrated to be suited to a wide range of reaction processes, often with very good enantioinduction . They have been used in various reactions such as Michael additions, Mannich, Henry, Friedel-Crafts reactions, etc .


Physical And Chemical Properties Analysis

Cupreine is a beige to pale yellow, light yellow powder. It is soluble in methanol and sparingly soluble in water, diethyl ether, chloroform, and petrol ether. The melting point is in the range of 177-182 °C . It has a density of 1.3±0.1 g/cm3, a boiling point of 514.6±45.0 °C at 760 mmHg, and a flash point of 265.0±28.7 °C .

Scientific Research Applications

Chemical Modifications and Toxicity

Cupreine has been studied for its chemical modifications and related toxicity. A study from 1894 explored various derivatives of cupreine, such as methyl-cupreine (quinine), ethyl-cupreine, and others, noting differences in toxicity among these compounds The Hospital, 1894.

Catalytic Performance

A 2015 study highlighted cupreine's application as a catalyst. Cupreine grafted onto silica was used for the asymmetric 1,4-addition of dimethyl malonate to trans-β-nitrostyrene, showing significant catalytic performance Billault, Launez, & Scherrmann, 2015.

Enantioselective Synthesis

In 2010, research demonstrated cupreine's role in the enantioselective synthesis of spiro[4H-pyran-3,3'-oxindoles], highlighting its utility in creating optically active compounds for potential use in chemical biology and drug discovery Chen et al., 2010.

Hemodynamic Properties

A 1982 study compared the hemodynamic properties of cupreidine (a quinidine analog) and cupreine, noting differences in cardiovascular effects, which could be relevant for the therapy of cardiac arrhythmias Nwangwu et al., 1982.

Enantioselective Reactions

Cupreine has been used as a catalyst in organocatalytic enantioselective reactions, such as the nitroaldol reaction of alpha-ketophosphonates and nitromethane, leading to the synthesis of biologically significant compounds Mandal, Samanta, & Zhao, 2007.

Copper Chelates and Catechols

Research in 1978 explored the structural basis of cuprein's inhibitory action on the autoxidation of catecholamine, suggesting the formation of a ternary complex with cuprein copper Weser & Schubotz, 1978.

Safety And Hazards

Cupreine is harmful if swallowed and may cause an allergic skin reaction. It is advised to avoid breathing dust, not to eat, drink or smoke when using this product, and to wear protective gloves, protective clothing, and eye protection .

properties

IUPAC Name

4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12-,13-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFMSYZSFUWQPZ-BIPCEHGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70832-33-6 (di-hydrochloride), 72436-12-5 (mono-hydrochloride)
Record name Cupreine
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DSSTOX Substance ID

DTXSID30878416
Record name Cupreine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-Hydroxycinchonidine

CAS RN

524-63-0
Record name (8α,9R)-Cinchonan-6′,9-diol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cupreine
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Record name Cupreine
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Record name Cupreine
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Record name CUPREINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
772
Citations
AC OUDEMANS Jr - American Journal of Pharmacy (1835 …, 1889 - search.proquest.com
CUPREINE CUPREINE Abstract The pure base was prepared as follows: The commercial basic sulphate was converted into the neutral hydrochloride by heating it with 10 times its …
Number of citations: 0 search.proquest.com
WB Chen, ZJ Wu, QL Pei, LF Cun, XM Zhang… - Organic …, 2010 - ACS Publications
The first enantioselective organocatalytic two- and three-component reactions via a domino Knoevenagel/Michael/cyclization sequence with cupreine as catalyst have been developed. …
Number of citations: 317 pubs.acs.org
AC OUDEMANS Jr - American Journal of Pharmacy (1835 …, 1891 - search.proquest.com
The sodium and potassium compounds of cupreine separate as crystalline scales when a solution of the alkaloid in slight excess of the corresponding hydroxide is subjected to cold. …
Number of citations: 0 search.proquest.com
LS Aitken, LE Hammond, R Sundaram… - Chemical …, 2015 - pubs.rsc.org
… A number of cupreine-derived organocatalysts were … to find that the acylated cupreine systems did indeed improve the … terms of enantioselectivity than the cupreine derivatives), and that …
Number of citations: 35 pubs.rsc.org
T Marcelli, JH van Maarseveen… - Angewandte Chemie …, 2006 - Wiley Online Library
… We believe that the examples here described represent only a minor portion of the asymmetric catalytic transformations made possible by these alkaloids; it is likely that new cupreine …
Number of citations: 406 onlinelibrary.wiley.com
H King - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
… plished for dihydroquinidine and cupreine by an application of the Bacherer reaction. dihydrocinchonine and the latter cinchonidine. stereochemical basis by King and Palmer (J …
Number of citations: 5 pubs.rsc.org
I Billault, R Launez, MC Scherrmann - RSC Advances, 2015 - pubs.rsc.org
… Preparation of silica supported cupreine (CPN) and its high catalytic performance for the asymmetric 1,4-addition of dimethyl malonate to trans-β-nitrostyrene in some biomass-derived …
Number of citations: 6 pubs.rsc.org
JJ Dobbie, JJ Fox - Journal of the Chemical Society, Transactions, 1912 - pubs.rsc.org
… relation exists between the spectra of quinine and cupreine, on the one hand, and those of 6… bear as close a relation to those of quinine and cupreine ae, the spectra of quinoline to the …
Number of citations: 4 pubs.rsc.org
E Frommel, J Piquet, CL Cuénod… - Helvetica Physiologica et …, 1945 - cabdirect.org
4. The sulphonamide preparations, albucid, irgamid and cibazol, in large doses all produced a marked decrease of the dehydro-ascorbic acid content of guineapig organs within 7 days. …
Number of citations: 6 www.cabdirect.org
WT Dawson, FA Garbade - Journal of the American Medical …, 1930 - jamanetwork.com
… It was not consid¬ ered wise to try the effects of ingestion of ethylhydrocupreine in any dose as this drug has caused in a number of cases very severe visual disturbance, more or less …
Number of citations: 45 jamanetwork.com

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